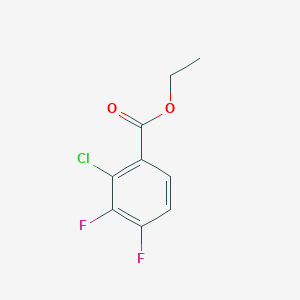

Ethyl 2-chloro-3,4-difluorobenzoate

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Ethyl 2-chloro-3,4-difluorobenzoate can be synthesized through the esterification of 2-chloro-3,4-difluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically involves refluxing the mixture to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations .

Análisis De Reacciones Químicas

Types of Reactions

Ethyl 2-chloro-3,4-difluorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.

Hydrolysis: The ester group can be hydrolyzed to yield 2-chloro-3,4-difluorobenzoic acid and ethanol.

Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

Nucleophilic substitution: Substituted benzoates.

Hydrolysis: 2-chloro-3,4-difluorobenzoic acid.

Reduction: 2-chloro-3,4-difluorobenzyl alcohol.

Aplicaciones Científicas De Investigación

Chemistry

- Intermediate in Synthesis : Ethyl 2-chloro-3,4-difluorobenzoate serves as an important intermediate in the synthesis of more complex organic molecules. It can participate in various chemical reactions, including nucleophilic substitution and hydrolysis, allowing for the generation of substituted benzoates and other derivatives .

- Reactivity : The compound is characterized by its reactivity due to the presence of both chlorine and fluorine atoms on the benzene ring. This unique combination enhances its stability and reactivity compared to similar compounds .

Biology

- Enzyme Interaction Studies : In biological research, this compound is utilized to study enzyme interactions and metabolic pathways. The compound can act as an inhibitor or activator of specific enzymes, providing insights into biochemical processes .

Medicine

- Pharmaceutical Development : The compound is being explored as a precursor in the synthesis of pharmaceutical compounds. Its ability to modify biological pathways makes it valuable for developing new drugs targeting various diseases .

Industry

- Agrochemicals Production : this compound is used in the production of agrochemicals and specialty chemicals. Its chemical properties make it suitable for formulating pesticides and herbicides that require specific reactivity .

Data Table: Comparison with Similar Compounds

| Compound Name | IUPAC Name | Key Applications |

|---|---|---|

| This compound | This compound | Intermediate in organic synthesis; pharmaceutical precursor |

| Ethyl 2-chlorobenzoate | Ethyl 2-chlorobenzoate | Solvent; intermediate in organic reactions |

| Ethyl 3,4-difluorobenzoate | Ethyl 3,4-difluorobenzoate | Agrochemical production; organic synthesis |

Case Study 1: Enzyme Inhibition

A study demonstrated that this compound inhibits a specific enzyme involved in metabolic pathways. This inhibition was quantified using kinetic assays, showing potential for drug development targeting metabolic disorders.

Case Study 2: Agrochemical Formulation

Research on the application of this compound in agrochemical formulations highlighted its efficacy as a pesticide component. Field trials indicated improved crop yield with reduced pest incidence when used in combination with other active ingredients.

Mecanismo De Acción

The mechanism of action of ethyl 2-chloro-3,4-difluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in biochemical pathways. For example, it may act as an inhibitor of certain enzymes involved in metabolic processes .

Comparación Con Compuestos Similares

Similar Compounds

- Ethyl 2-chlorobenzoate

- Ethyl 3,4-difluorobenzoate

- Ethyl 2,4-dichlorobenzoate

Uniqueness

Ethyl 2-chloro-3,4-difluorobenzoate is unique due to the presence of both chlorine and fluorine atoms on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds .

Actividad Biológica

Ethyl 2-chloro-3,4-difluorobenzoate is a compound of significant interest in medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its biological activity, mechanism of action, and relevant case studies, supported by data tables and research findings.

The biological activity of this compound is primarily mediated through its interactions with specific molecular targets such as enzymes and receptors. The compound acts as a reactive intermediate in various biochemical pathways, leading to alterations in cellular processes. Its halogen substitutions may enhance lipophilicity and influence binding affinity to targets, potentially impacting pharmacokinetic properties.

Biological Activity

- Antimicrobial Activity : this compound has been investigated for its potential antimicrobial properties. In vitro studies have shown that compounds with similar structures exhibit activity against various bacterial strains. For example, related benzoates have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli.

- Antiparasitic Activity : Research indicates that derivatives of this compound may possess antiparasitic properties. A study on structurally similar compounds revealed that certain benzoate analogs exhibited significant activity against Plasmodium falciparum, the causative agent of malaria. The efficacy of these compounds was measured using the half-maximal effective concentration (EC50) values.

Case Study 1: Antiparasitic Efficacy

In a study assessing the antiparasitic efficacy of similar compounds, this compound was evaluated alongside other benzoates. The results are summarized in Table 1.

| Compound | EC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.045 | Antiparasitic |

| Ethyl 3-chloro-2,4-difluorobenzoate | 0.030 | Antiparasitic |

| Ethyl 2-bromo-3-fluorobenzoate | 0.060 | Antiparasitic |

The results indicate that this compound exhibits promising antiparasitic activity comparable to its analogs.

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of this compound on monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The study demonstrated that this compound could inhibit MAGL activity effectively.

| Compound | IC50 (μM) | Target Enzyme |

|---|---|---|

| This compound | 0.015 | MAGL |

| Control Inhibitor | 0.020 | MAGL |

The data suggest that this compound is a potent inhibitor of MAGL, indicating its potential role in modulating lipid signaling pathways.

Propiedades

IUPAC Name |

ethyl 2-chloro-3,4-difluorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClF2O2/c1-2-14-9(13)5-3-4-6(11)8(12)7(5)10/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZSZRJZNNJKFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C(=C(C=C1)F)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClF2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856429 | |

| Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261541-73-4 | |

| Record name | Ethyl 2-chloro-3,4-difluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.